molecular formula C9H10BrNO3 B2765002 Ethyl 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylate CAS No. 2121033-83-6

Ethyl 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylate

Cat. No. B2765002
CAS RN: 2121033-83-6
M. Wt: 260.087
InChI Key: WXGNMTLCZJGUIN-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylate is a chemical compound with the molecular formula C9H10BrNO3 and a molecular weight of 260.09 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrNO3/c1-2-13-9(12)6-7(5-3-4-5)14-11-8(6)10/h5H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 260.09 .

Scientific Research Applications

Synthetic Applications in Organic Chemistry

Ethyl 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylate serves as a versatile intermediate in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the preparation of ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates, which are synthesized from primary amines, carbon disulfide, and ethyl 3-bromo-2-oxopropanoate. This reaction, facilitated by anhydrous potassium phosphate in DMF at room temperature, showcases the compound's utility in generating highly functionalized products with potential applications in drug development and agriculture (Ge et al., 2006).

Role in Medicinal Chemistry

This compound is also pivotal in the synthesis of molecules with significant biological activity. For example, its derivatives have been explored for their potential as inhibitors of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These enzymes are targets for treating conditions like Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders, showcasing the compound's relevance in the development of new therapeutic agents (Boztaş et al., 2019).

Expanding Chemical Space in Synthetic Chemistry

Research efforts have been directed towards expanding the chemical space of sp3-enriched oxazoles by synthesizing novel building blocks, including derivatives of ethyl oxazole-4-carboxylate. These efforts aim at developing compounds with a functional group at the C-4 position, which are crucial for further chemical transformations and applications in medicinal chemistry (Slobodyanyuk et al., 2019).

Applications in Heterocyclic Compound Synthesis

This compound has been applied in the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates, important building blocks in organic synthesis. These compounds have wide-ranging applications, including the development of pharmaceuticals and agrochemicals, highlighting the compound's utility in diverse synthetic pathways (Khomenko et al., 2016).

Safety and Hazards

The safety information for Ethyl 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylate indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-2-13-9(12)6-7(5-3-4-5)14-11-8(6)10/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGNMTLCZJGUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1Br)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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